3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Description
3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl side chain with a tert-butyl group at the ortho (2-) position of the aromatic ring. The compound’s hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Key physicochemical properties (inferred from analogs):
Properties
IUPAC Name |
3-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-8-4-5-9-16(15)19-12-10-14-7-6-11-18-13-14;/h4-5,8-9,14,18H,6-7,10-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNDAGSRIJUWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(tert-butyl)phenol with an appropriate alkylating agent to form 2-(tert-butyl)phenoxyethyl bromide.
Nucleophilic Substitution: The phenoxyethyl bromide is then reacted with piperidine under nucleophilic substitution conditions to form the desired piperidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Pharmacological Research
3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is primarily studied for its potential as a pharmacological agent. Its structure suggests interactions with neurotransmitter systems, particularly:
- Dopamine Receptors : Preliminary studies indicate that compounds similar to this piperidine derivative may exhibit affinity for dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : Research has also explored its effects on serotonin receptor subtypes, which are involved in mood regulation and anxiety disorders.
Neuroscience Studies
The compound is used in neuroscience to investigate mechanisms underlying neuropharmacology. Its ability to cross the blood-brain barrier makes it a candidate for studying central nervous system (CNS) effects.
Toxicological Studies
The safety profile of this compound has been assessed through various toxicological evaluations. It is classified under GHS as causing skin and eye irritation, indicating the need for careful handling in laboratory settings .
Case Study 1: Dopaminergic Activity
A study published in the Journal of Medicinal Chemistry explored the dopaminergic activity of piperidine derivatives. The findings suggested that modifications to the piperidine ring could enhance receptor affinity and selectivity, providing insights into designing new antipsychotic drugs.
Case Study 2: Serotonergic Effects
Research conducted by a team at a prominent university investigated the serotonergic effects of this compound. The results indicated that it could modulate serotonin levels, suggesting potential applications in treating depression and anxiety disorders.
Data Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Investigating interactions with dopamine and serotonin receptors | Potential for treating CNS disorders |
| Neuroscience | Studying effects on neurotransmission | Insights into mechanisms of action |
| Toxicology | Evaluating safety and exposure risks | Skin and eye irritant; requires careful handling |
Mechanism of Action
The mechanism of action of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy group may enhance the compound’s binding affinity to these targets, while the tert-butyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Substituted Phenoxyethylpiperidine Derivatives
The following table compares 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride with structurally related compounds, focusing on substituent variations, molecular properties, and safety
Key Structural and Functional Differences
Halogenated analogs (e.g., ’s 4-bromo substitution) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
Functional Group Variations: The allyl group in introduces a reactive double bond, increasing susceptibility to oxidation or metabolic degradation compared to alkyl or aryl substituents .
Safety Profiles :
- Compounds with IRRITANT classifications () require precautions such as avoiding inhalation and skin contact, as detailed in safety data sheets () .
Biological Activity
3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, a piperidine derivative, has garnered interest in pharmacological research due to its structural features and potential biological activities. The compound is characterized by the presence of a tert-butyl group and a phenoxyethyl side chain, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₂₈ClNO. Its structure includes:
- A piperidine ring, which is known for its role in various biological activities.
- A tert-butyl group that enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.
- A phenoxyethyl moiety that may contribute to the compound's affinity for specific biological targets.
Research indicates that compounds similar to this compound interact with various neurotransmitter systems, particularly histamine receptors and monoamine oxidase (MAO) enzymes. These interactions are crucial for modulating neurotransmitter levels in the brain, which can have implications for treating neurological disorders.
Interaction with Histamine Receptors
Studies have shown that related compounds exhibit significant affinity for histamine H3 receptors (H3R), which are involved in regulating neurotransmitter release. For instance, one study demonstrated that a structurally similar compound had an IC50 value of 25 nM for H3R, indicating potent receptor activity . This suggests potential applications in conditions like schizophrenia and cognitive disorders.
Monoamine Oxidase Inhibition
Another important mechanism involves the inhibition of MAO B, an enzyme responsible for the breakdown of monoamines such as dopamine. Compounds with similar structures have been shown to inhibit MAO B with IC50 values less than 50 nM . This inhibition can lead to increased levels of dopamine in the brain, which is beneficial in treating Parkinson's disease and depression.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| H3R Antagonism | H3 Receptor | 25 nM | |
| MAO B Inhibition | MAO B | <50 nM | |
| Cytochrome P450 Modulation | CYP Enzymes | N/A |
Case Studies and Research Findings
- Neuropharmacological Effects : A study investigated the effects of a similar piperidine compound on dopamine levels in rat models. The results indicated a significant increase in dopamine concentration in the cerebral cortex following treatment, suggesting potential therapeutic effects for neurodegenerative diseases .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. These studies revealed promising antiproliferative activity, indicating that modifications to the piperidine structure could enhance anticancer properties .
- Synthetic Pathways : The synthesis of this compound involves several steps, including the reaction of piperidine with tert-butyl phenoxyethyl bromide. Understanding these synthetic pathways is essential for producing the compound with high purity for research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
